(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid
Description
(E)-4-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid is a synthetic enoic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration) and a hybrid heterocyclic-cyclopropyl amine substituent. The compound integrates a cyclopropyl group for structural rigidity and a tetrahydro-2H-pyran-4-yl moiety, which enhances solubility and metabolic stability.
Key structural attributes include:
- E-configuration: Critical for maintaining planar geometry in the α,β-unsaturated system, influencing reactivity and biological interactions.
- Tetrahydro-2H-pyran-4-yl group: Enhances solubility and bioavailability compared to purely lipophilic substituents.
Synthetic routes described in the evidence involve multi-step protocols, including cyclopropane ring formation, heterocyclic amine functionalization, and condensation reactions .
Properties
IUPAC Name |
(E)-4-[cyclopropyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAHWQBAOVOROW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(C2CCOCC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid, with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol, has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group and a tetrahydro-2H-pyran moiety, which contribute to its unique pharmacological properties. Its structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
| Property | Details |
|---|---|
| IUPAC Name | (E)-4-[cyclopropyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid |
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| Purity | Typically 95% |
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
- Pain Management : The compound may act as an inhibitor of specific kinases involved in pain pathways, similar to compounds targeting the TrkA receptor. This mechanism suggests potential applications in treating chronic pain conditions.
- Anti-inflammatory Effects : Initial investigations indicate that this compound could possess anti-inflammatory properties, making it suitable for conditions characterized by inflammation.
- Neuroprotective Properties : The structural components of the compound may contribute to neuroprotective effects, positioning it as a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Inhibition of ALK5 : Research has shown that derivatives with similar structural features can inhibit the TGF-β type I receptor (ALK5), which plays a crucial role in fibrotic diseases and tumor progression. For instance, one study identified potent inhibitors that demonstrated strong in vitro and in vivo activity against ALK5, suggesting that this compound could have similar effects .
- Antinociceptive Effects : Compounds with analogous structures have been reported to exhibit antinociceptive effects in animal models, indicating that this compound may also alleviate pain through comparable mechanisms .
- Toxicity Assessments : Toxicity studies on structurally related compounds have shown promising results, with many being non-toxic at therapeutic doses. This aspect is crucial for advancing this compound into clinical trials .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to (E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid exhibit significant anticancer properties. The compound’s structural features allow it to interact with specific biological targets involved in cancer cell proliferation and apoptosis. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in tumor growth, such as proteases and kinases .
1.2 Pain Management
Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in pain pathways, similar to other compounds targeting the TrkA receptor, which is implicated in various pain-related conditions. Its structural components may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases and chronic pain management.
1.3 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Its ability to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs.
Biological Research Applications
2.1 Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Initial investigations may focus on its binding affinity to various receptors and enzymes, providing insights into its pharmacological profile.
2.2 Neuroprotective Properties
Due to its potential neuroprotective effects, this compound is being studied for applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods involving nucleophilic substitution reactions and condensation reactions. The hydroxylamine group can participate in reactions with electrophiles, leading to the formation of various derivatives that may exhibit enhanced biological activity .
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-{(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopropyl}-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide | Cyclopropyl and tetrahydropyran moieties | Pain relief | Thiophene incorporation enhances pharmacological properties |
| N-cyclopropyltetrahydro-2H-pyran-4-carboxamide | Similar cyclic structures | Antinociceptive effects | Lacks hydroxamic functionality |
| (E)-N'-Hydroxyacetimidamide | Hydroxamic acid derivative | Antimicrobial activity | Simpler structure without cyclopropane |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid with analogous compounds derived from the evidence:
Structural and Functional Analysis
Core Backbone: The target compound’s enoic acid backbone contrasts with C2’s spiro-cyclopropane-benzoxazine system and Reference Example 5’s pyrrolo[1,2-b]pyridazine. The α,β-unsaturated acid in the target compound may confer stronger hydrogen-bonding capacity compared to ester derivatives (e.g., Reference Example 5) .
Substituent Effects: Cyclopropane vs. Heterocycles: The tetrahydro-2H-pyran-4-yl group offers better solubility than C2’s benzoxazine or Reference Example 50’s trifluoromethylpyridine.
Research Findings
- C2 Analogues : Exhibit moderate bioactivity in kinase inhibition assays, though specific data for the target compound is unavailable .
- Ester vs. Acid Derivatives : Carboxylic acids (target compound) generally show improved target engagement over esters (Reference Example 5) due to stronger electrostatic interactions .
Preparation Methods
Comparative Summary of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Reductive Amination | Uses engineered enzymes to catalyze reductive amination between amine and carbonyl groups | High stereoselectivity, mild conditions | Requires enzyme availability and optimization |
| Carbodiimide-Mediated Coupling | Chemical activation of carboxylic acid with EDAC, followed by amine coupling | Straightforward, widely used in peptide synthesis | Requires careful control of reaction conditions |
Research Findings and Notes
- The enzymatic reductive amination method described in EP 4520829 A1 shows promise for efficient and selective synthesis of amino acid derivatives, including complex structures with cyclic moieties.
- Carbodiimide coupling remains a robust and versatile chemical method for preparing amide bonds in oxobutenoic acid derivatives, as demonstrated in related compounds.
- No direct published synthesis protocol for (E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid was found in open literature, but the above methods provide a strong foundation for its preparation.
- Purity of the compound is typically around 95% when prepared by commercial vendors, indicating effective synthesis and purification processes.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves coupling cyclopropyl-tetrahydro-2H-pyran-4-amine with a but-2-enoic acid derivative. Key steps include:
- Step 1 : Activation of the carboxylic acid using reagents like ethyl chloro-oxoacetate in tetrahydrofuran (THF) with triethylamine as a base and DMAP as a catalyst (similar to methods for ethyl oxalate derivatives) .
- Step 2 : Purification via column chromatography (e.g., 15% EtOAc in pentane) to isolate the (E)-isomer, as stereoselectivity is influenced by reaction temperature and solvent polarity.
- Critical Parameters : Catalyst loading (10 mol% DMAP), stoichiometry of reagents (1.2 equiv of electrophile), and inert atmosphere to prevent hydrolysis.
Q. How can the stereochemical configuration (E/Z isomerism) of this compound be reliably characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Coupling constants () between C2 and C3 protons (>16 Hz for trans/E-configuration).
- X-ray Crystallography : Definitive confirmation via crystal structure analysis (e.g., as demonstrated for structurally related (2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid in ) .
- Polarimetry : Used in combination with chiral HPLC to resolve enantiomeric purity if applicable.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by HPLC analysis.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., related tetrahydro-2H-pyran derivatives decompose at >150°C) .
- Storage Recommendations : Store at -20°C in airtight containers with desiccants to prevent hydrolysis (aligned with safety guidelines in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization : Standardize buffer systems (e.g., Tris-HCl vs. phosphate buffers) to control ionic strength effects.
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity under assay conditions.
- Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS quantification (≥98% purity required for reproducibility).
Q. What experimental designs are suitable for evaluating the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Laboratory Study : Use OECD 308 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions .
- Field Study : Deploy passive samplers in contaminated water bodies to measure bioaccumulation factors (BAFs) in aquatic organisms (e.g., algae, fish).
- Analytical Tools : LC-MS/MS for trace quantification (detection limit <1 ppb) and isotope tracing to monitor metabolic pathways.
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s target selectivity?
- Methodological Answer :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the cyclopropyl-tetrahydro-2H-pyran moiety and target receptors.
- Analog Synthesis : Modify the tetrahydro-2H-pyran ring (e.g., introduce methyl groups at C4) to assess steric effects on binding affinity (as seen in ) .
- In Vitro Testing : Prioritize high-throughput screening (HTS) with counter-screens against off-target receptors (e.g., GPCRs, kinases).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
